molecular formula C4H5BrN2 B1282322 4-(Bromomethyl)-1H-imidazole CAS No. 80733-10-4

4-(Bromomethyl)-1H-imidazole

Cat. No.: B1282322
CAS No.: 80733-10-4
M. Wt: 161 g/mol
InChI Key: HYFUIKONZIAHFT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The bromomethyl group attached to the imidazole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1H-imidazole typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{1H-imidazole} + \text{NBS} \rightarrow \text{this compound} + \text{succinimide} ]

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Nucleophilic Substitution: Products include azido-imidazole, thiocyanato-imidazole, etc.

    Oxidation: Products include imidazole carboxylic acids or imidazole aldehydes.

    Reduction: The major product is 4-methyl-1H-imidazole.

Scientific Research Applications

4-(Bromomethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of polymers and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1H-imidazole largely depends on its reactivity with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The imidazole ring can also interact with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-1H-imidazole
  • 4-(Iodomethyl)-1H-imidazole
  • 4-(Hydroxymethyl)-1H-imidazole

Comparison: 4-(Bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and iodine, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFUIKONZIAHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538336
Record name 5-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80733-10-4
Record name 5-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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